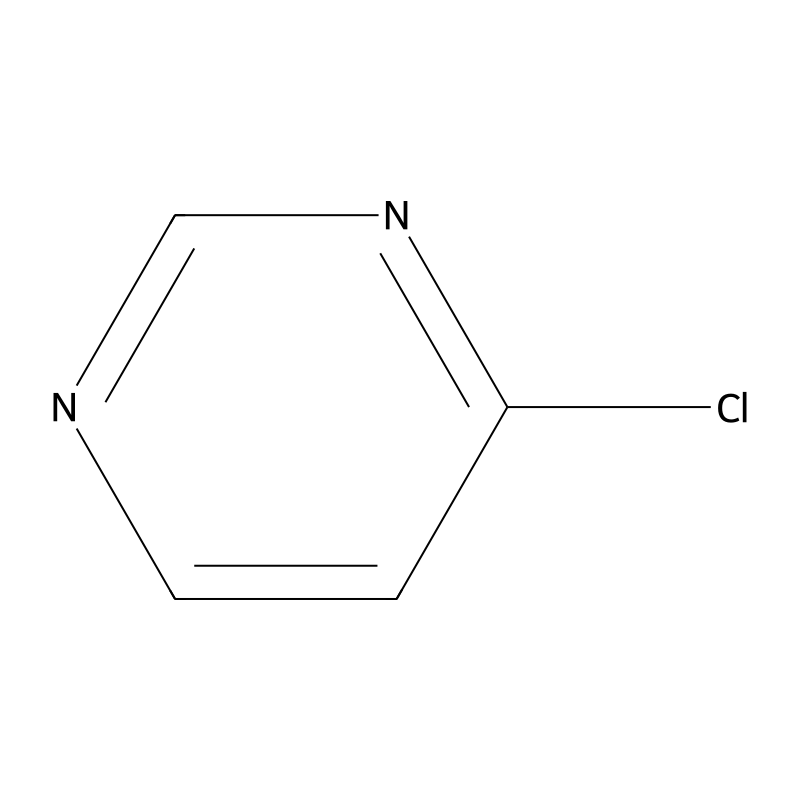

4-Chloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research and Development:

- Building Block for Drug Candidates: 4-Chloropyrimidine serves as a crucial building block for the synthesis of novel drug candidates, particularly in the areas of anti-cancer, anti-viral, and anti-bacterial medications. Its chemical properties allow for the incorporation of various functional groups, leading to diverse molecules with potential therapeutic effects. [Source: Procurenet Limited, ""]

Organic Synthesis:

- Intermediate in Chemical Production: 4-Chloropyrimidine is often used as an intermediate in the production of various organic chemicals. Its reactivity allows for further functionalization and incorporation into more complex molecules. This makes it valuable for the synthesis of dyes, pigments, and other functional materials. [Source: Fisher Scientific, ""]

Agrochemical Development:

- Precursor for Crop Protection Agents: 4-Chloropyrimidine serves as a precursor for the development of effective crop protection agents, such as herbicides and fungicides. Its unique properties contribute to the design of molecules that target specific pests and diseases while minimizing harm to beneficial organisms. [Source: Procurenet Limited, ""]

Material Science Research:

- Exploration of Functional Materials: Researchers utilize 4-chloropyrimidine in the exploration of advanced materials with unique properties. Its incorporation into polymers and other materials can lead to improvements in characteristics like conductivity, thermal stability, and self-assembly. [Source: Procurenet Limited, ""]

Biotechnology Applications:

- Synthesis of Biological Compounds: 4-Chloropyrimidine finds applications in the synthesis of various biological compounds and their derivatives. Its versatile structure allows for the creation of molecules with specific functionalities relevant to biological research, such as enzyme inhibitors and nucleic acid analogs. [Source: Procurenet Limited, ""]

4-Chloropyrimidine is a chlorinated derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position of the pyrimidine ring. Its molecular formula is C4H3ClN2, and it has a molecular weight of approximately 116.53 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and acetone. 4-Chloropyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and ability to participate in nucleophilic substitution reactions .

Currently, there is no widely available research on the specific mechanism of action of 4-Chloropyrimidine in biological systems.

- Limited information: As with property data, publicly available information on the safety hazards of 4-Chloropyrimidine is limited. Due to the presence of chlorine, it's advisable to handle it with caution, assuming potential irritant and corrosive properties. Standard laboratory safety practices for handling unknown chemicals should be followed.

Future Research Directions

- Exploring the reactivity of 4-Chloropyrimidine can lead to the development of new synthetic strategies for complex molecules.

- Investigating its potential interaction with biological molecules can pave the way for novel therapeutic agents.

- Determining its physical and chemical properties is crucial for safe handling and future applications.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives. This reaction typically occurs under mild conditions, making it suitable for synthesizing complex molecules .

- Metalation Reactions: The compound can also participate in metalation reactions, where metal ions are introduced into the pyrimidine ring, enhancing its reactivity for further transformations .

- Cyclization Reactions: 4-Chloropyrimidine can react with amines or other nucleophiles to form cyclic compounds, which are often useful in medicinal chemistry .

Research indicates that 4-Chloropyrimidine exhibits notable biological activity, particularly as an antimicrobial and anticancer agent. It has been studied for its potential effects on various biological pathways, including:

- Antimicrobial Properties: Some derivatives of 4-chloropyrimidine have shown efficacy against bacterial strains, suggesting its potential use in developing new antibiotics .

- Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating their promise in cancer therapy .

Several methods exist for synthesizing 4-chloropyrimidine:

- Chlorination of Pyrimidine: Pyrimidine can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield 4-chloropyrimidine.

- Vilsmeier-Haack Reaction: This method involves treating a pyrimidine derivative with phosphorus oxychloride and an amide, leading to the formation of 4-chloropyrimidine .

- Nucleophilic Substitution Reactions: Starting from other pyrimidine derivatives, nucleophilic substitution can be employed to introduce the chlorine atom at the desired position .

4-Chloropyrimidine finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of numerous drugs, including antiviral and anticancer agents.

- Agrochemicals: The compound serves as a building block for developing herbicides and pesticides.

- Material Science: It is utilized in synthesizing polymers and other materials due to its reactive nature .

Studies have focused on the interactions of 4-chloropyrimidine with various biological targets. Notably:

- Protein Binding Studies: Research has indicated that certain derivatives bind effectively to specific proteins involved in disease pathways, enhancing their therapeutic potential .

- Mechanistic Studies: Investigations into the mechanisms of action have revealed insights into how 4-chloropyrimidine derivatives exert their biological effects, particularly in inhibiting enzyme activity related to cancer cell proliferation .

Several compounds share structural similarities with 4-chloropyrimidine. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloropyrimidine | Chlorinated pyrimidine | Chlorine at the second position; different reactivity patterns due to sterics. |

| 5-Chloropyrimidine | Chlorinated pyrimidine | Chlorine at the fifth position; often used in different synthetic pathways. |

| 2-Aminopyrimidine | Amino-substituted pyrimidine | Contains an amino group; used in drug development for its biological activity. |

Uniqueness of 4-Chloropyrimidine

The unique positioning of the chlorine atom at the fourth position allows for distinct reactivity compared to its isomers. This positioning influences both nucleophilic substitution reactions and biological interactions, making it particularly valuable in medicinal chemistry and agrochemical applications.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant